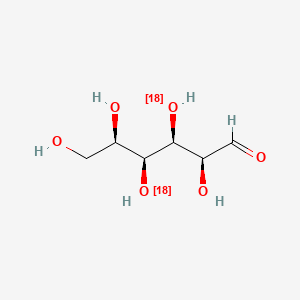

D-Idose-18O2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i11+2,12+2 |

InChI Key |

GZCGUPFRVQAUEE-FZSVSDNLSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Significance of D-Idose-¹⁸O₂ in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential significance and application of D-Idose labeled with heavy oxygen isotopes (¹⁸O₂) in the field of metabolic research. While direct experimental data for D-Idose-¹⁸O₂ is not prevalent in publicly available research, this document synthesizes information on D-Idose metabolism and the principles of stable isotope tracing to elucidate its hypothetical utility.

Introduction to Stable Isotope Tracing in Metabolism

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a compound with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of these molecules through metabolic pathways. Common stable isotopes used in metabolic research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O). These labeled compounds, often referred to as tracers, can be administered to cells, tissues, or whole organisms, and their metabolic products can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach provides invaluable insights into the dynamics of metabolic networks, including pathway activity, flux rates, and nutrient utilization.[][2][3][4][5]

D-Idose: A Rare Sugar with Unique Metabolic Fates

D-Idose is an aldohexose, a six-carbon sugar, and is considered a "rare sugar" as it is not commonly found in nature.[6] Its metabolic pathways are distinct from those of more common sugars like D-glucose.[7] The primary known metabolic significance of D-Idose lies in its relationship to L-iduronic acid, a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[6][7]

The key metabolic conversions involving D-Idose include:

-

Oxidation to L-Iduronic Acid: D-glucuronic acid can be epimerized to L-iduronic acid, which is a critical step in the biosynthesis of GAGs. While D-Idose itself isn't directly incorporated, its oxidized form highlights a key metabolic pathway.[7]

-

Interaction with Aldose Reductase: D-Idose is a substrate for aldose reductase, an enzyme in the polyol pathway. Interestingly, it shows a lower Michaelis constant (K_M) than D-glucose, suggesting a higher affinity for the enzyme.[7][8]

The Potential of D-Idose-¹⁸O₂ as a Metabolic Tracer

Labeling D-Idose with ¹⁸O at specific positions could offer unique insights into its metabolic processing. The "¹⁸O₂" designation suggests labeling of the oxygen atoms. Depending on the position of the ¹⁸O label, different metabolic questions could be addressed. For instance, labeling the oxygen atoms of the hydroxyl groups could be used to trace their fate during enzymatic reactions.

Hypothetical Applications of D-Idose-¹⁸O₂:

-

Tracing Oxygen Flux in Glycosaminoglycan Synthesis: By using D-Idose with ¹⁸O-labeled hydroxyl groups, it might be possible to trace the oxygen atoms during the enzymatic conversion to L-iduronic acid and subsequent incorporation into GAGs. This could help in understanding the mechanisms of the enzymes involved.

-

Investigating the Polyol Pathway: Tracing ¹⁸O-labeled D-Idose through the polyol pathway could elucidate the dynamics of this pathway, which is implicated in diabetic complications.

-

Studying Redox Reactions: The exchange of oxygen atoms is fundamental to many redox reactions in metabolism. D-Idose-¹⁸O₂ could serve as a probe to study the activity of oxidoreductases that act on rare sugars.

Experimental Protocols for Utilizing D-Idose-¹⁸O₂

While no specific protocols for D-Idose-¹⁸O₂ exist, a general workflow for a stable isotope tracing experiment can be adapted.

Table 1: Generalized Experimental Protocol for D-Idose-¹⁸O₂ Tracing

| Step | Procedure | Detailed Methodology |

| 1 | Cell Culture and Tracer Administration | - Culture cells of interest (e.g., fibroblasts, hepatocytes) in appropriate media. - Replace the standard medium with a medium containing a known concentration of D-Idose-¹⁸O₂. - Incubate the cells for various time points to allow for metabolic processing. |

| 2 | Metabolite Extraction | - Quench metabolism rapidly by, for example, adding ice-cold methanol. - Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water). - Separate the polar and non-polar phases by centrifugation. |

| 3 | Sample Preparation for Analysis | - Dry the polar metabolite extracts under a stream of nitrogen. - Derivatize the samples if necessary to improve their volatility and ionization efficiency for GC-MS analysis. |

| 4 | Mass Spectrometry Analysis | - Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS or GC-MS). - Acquire data in full scan mode to identify all labeled metabolites and in selected ion monitoring (SIM) mode to quantify specific labeled species. |

| 5 | Data Analysis | - Identify metabolites based on their retention time and mass-to-charge ratio (m/z). - Determine the isotopic enrichment in downstream metabolites by analyzing the mass isotopologue distribution. - Calculate metabolic flux rates using appropriate modeling software. |

Quantitative Data Presentation

The following table illustrates the type of quantitative data that could be generated from a hypothetical D-Idose-¹⁸O₂ tracing experiment.

Table 2: Hypothetical ¹⁸O Enrichment in Metabolites Downstream of D-Idose-¹⁸O₂

| Metabolite | Time Point (hours) | ¹⁸O Enrichment (%) | Pathway Implication |

| D-Idose | 0 | 99.0 | Initial tracer enrichment |

| L-Iduronic Acid | 6 | 15.2 | GAG precursor synthesis |

| Sorbitol | 6 | 8.5 | Polyol pathway activity |

| Lactate | 12 | 2.1 | Central carbon metabolism |

| Glutamate | 12 | 1.5 | TCA cycle anaplerosis |

Visualization of Metabolic Pathways and Workflows

Diagram 1: Hypothetical Metabolic Fate of D-Idose

Caption: Potential metabolic pathways of D-Idose.

Diagram 2: Experimental Workflow for D-Idose-¹⁸O₂ Tracing

Caption: A generalized workflow for a stable isotope tracing experiment.

Conclusion

While D-Idose-¹⁸O₂ is not a commonly documented metabolic tracer, its potential for elucidating specific metabolic pathways, particularly in the context of glycosaminoglycan synthesis and the polyol pathway, is significant. The methodologies and principles outlined in this guide provide a framework for designing and interpreting experiments using this novel tracer. Further research into the synthesis and application of D-Idose-¹⁸O₂ could open new avenues for understanding the metabolic roles of rare sugars in health and disease, offering valuable information for researchers, scientists, and drug development professionals.

References

- 2. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. musechem.com [musechem.com]

- 6. Idose - Wikipedia [en.wikipedia.org]

- 7. D-Idose | 5978-95-0 | Benchchem [benchchem.com]

- 8. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of D-Idose and its Isotopologues: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological role of D-Idose and its isotopologues. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited existing data on this rare sugar, outlines potential areas of investigation, and provides detailed experimental context.

Introduction: The Scarcity and Significance of D-Idose

D-Idose is an aldohexose monosaccharide, a C-5 epimer of D-glucose, that is exceptionally rare in nature.[1] Unlike its ubiquitous isomer, D-glucose, D-Idose has not been found to play a central role in mainstream metabolic pathways. Its instability and low natural abundance have historically limited its study, rendering its direct biological functions largely enigmatic.[2]

The primary biological significance of D-Idose lies in its oxidized form, L-iduronic acid (IdoA), a crucial component of glycosaminoglycans (GAGs).[3][4][5] GAGs such as dermatan sulfate and heparin sulfate are vital macromolecules involved in a myriad of biological processes, including cell signaling, coagulation, and microbial pathogenesis.[3][4] This indirect but critical role positions D-Idose as a molecule of interest in glycobiology and therapeutic development.

While direct research on D-Idose is sparse, studies on its isomers, such as L-Idose, have revealed potential biological activities, including growth inhibition in nematodes and interaction with enzymes like aldose reductase.[6][7] These findings suggest that idose sugars, in general, may possess unappreciated bioactivities.

This guide will delve into the known aspects of D-Idose, from its synthesis to its incorporation into complex carbohydrates, and explore the potential of its isotopologues in future research.

Physicochemical Properties and Synthesis of D-Idose

D-Idose is known to be the most unstable of all the aldohexoses, which has posed significant challenges to its isolation and study.[2] However, practical and efficient synthetic routes have been developed, primarily from D-glucose via seven-carbon sugar intermediates.[8][9] These methods have made D-Idose and its derivatives more accessible for research purposes.

A key synthetic strategy involves the protection of functional groups, periodate cleavage, and selective reduction to yield D-Idose.[8][9] The availability of stable precursors that can be converted to D-Idose under mild conditions has been a significant advancement in the field.[8]

Biological Role and Metabolism

Direct evidence for the metabolic pathways and biological roles of free D-Idose in mammals is currently lacking in the scientific literature. The prevailing understanding is that D-Idose primarily serves as a precursor for the biosynthesis of L-iduronic acid, which is then incorporated into GAGs.[3]

The Pathway to L-Iduronic Acid

The conversion of D-glucose derivatives to L-iduronic acid is a key step in the biosynthesis of GAGs like heparan sulfate and dermatan sulfate. While the precise enzymatic steps for the direct conversion of D-Idose to L-iduronic acid are not fully elucidated in the provided search results, the synthesis of L-iduronic acid derivatives from L-idose precursors is a common strategy in synthetic carbohydrate chemistry, suggesting a plausible biological pathway.[4][10]

The following diagram illustrates a hypothetical biosynthetic pathway from a D-glucose precursor to an L-iduronic acid residue within a growing GAG chain.

Potential for Direct Biological Effects

While unconfirmed, it is plausible that free D-Idose could interact with various cellular components. The biological activities observed for L-Idose, such as the inhibition of Caenorhabditis elegans growth, suggest that idose sugars can act as metabolic disruptors, possibly by competing with more common sugars for transporters or enzymes.[7] Further research is warranted to investigate whether D-Idose exhibits similar or distinct biological effects.

D-Idose Isotopologues in Research

Isotopologues, molecules that differ only in their isotopic composition, are powerful tools in metabolic research.[11] The use of isotopically labeled D-Idose, for instance with ¹³C or ²H, could enable researchers to trace its metabolic fate, determine its rate of incorporation into GAGs, and uncover any unknown metabolic pathways.

Currently, there is a significant gap in the literature regarding the synthesis and application of D-Idose isotopologues. The development of synthetic methods for these labeled compounds will be a critical step in advancing our understanding of D-Idose biology.

The following workflow outlines a general approach for utilizing D-Idose isotopologues in metabolic studies.

Experimental Protocols

Analysis of D-Idose

Objective: To detect and quantify D-Idose in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of rare sugars.[12][13]

-

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Perform a protein precipitation step, for example, with cold acetonitrile or perchloric acid.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: A column specifically designed for sugar analysis, such as an amino-propyl bonded silica column (e.g., COSMOSIL Sugar-D) is recommended.[13]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[13]

-

Temperature: The column is often maintained at a constant temperature, for example, 30°C.[13]

-

-

Detection:

-

Evaporative Light Scattering Detector (ELSD): Suitable for non-UV absorbing compounds like sugars.

-

Charged Aerosol Detector (CAD): Offers high sensitivity for non-volatile analytes.[12]

-

Mass Spectrometry (MS): Provides high specificity and allows for the analysis of isotopologues.

-

In Vitro Enzyme Assays

Objective: To determine if D-Idose is a substrate for a particular enzyme (e.g., a kinase or an isomerase).

Methodology:

-

Reaction Mixture:

-

Buffer at optimal pH for the enzyme.

-

Cofactors as required (e.g., ATP, Mg²⁺).

-

Purified enzyme.

-

D-Idose at various concentrations.

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at the optimal temperature.

-

Initiate the reaction by adding D-Idose.

-

Take aliquots at different time points and stop the reaction (e.g., by adding acid or heat).

-

Analyze the samples for the consumption of D-Idose and the formation of the product using HPLC or a specific colorimetric assay if available.

-

-

Data Analysis:

-

Determine the initial reaction velocities at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

Quantitative Data

Quantitative data on the biological activity of D-Idose is extremely limited. The following table summarizes the available data for the related sugar, L-Idose, which may serve as a reference for future studies on D-Idose.

| Sugar | Enzyme/System | Parameter | Value | Reference |

| L-Idose | Aldose Reductase (bovine lens) | KM | Significantly lower than D-glucose | [6] |

| L-Idose | Aldose Reductase (bovine lens) | kcat | Essentially identical to D-glucose | [6] |

| L-Idose | Caenorhabditis elegans | Growth Inhibition | Considerable | [7] |

Conclusion and Future Directions

The biological role of D-Idose remains a largely unexplored frontier in glycobiology. Its primary established significance is as a precursor to L-iduronic acid, a vital component of glycosaminoglycans. The lack of research on its direct metabolic fate and biological effects presents a significant knowledge gap.

Future research should focus on:

-

Elucidating the enzymatic pathways for the conversion of D-Idose to L-iduronic acid in vivo.

-

Investigating the potential for D-Idose to be metabolized through other pathways, using isotopologue tracing.

-

Screening D-Idose for biological activities , such as effects on cell proliferation, signaling, and as a potential therapeutic agent, drawing parallels from studies on other rare sugars.

-

Identifying and characterizing transporters that may be involved in the cellular uptake of D-Idose.

The development of robust analytical methods and the synthesis of D-Idose isotopologues will be instrumental in unlocking the secrets of this rare and potentially important sugar. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Idose - Wikipedia [en.wikipedia.org]

- 2. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Idose | 5978-95-0 | Benchchem [benchchem.com]

- 4. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iduronic acid - Wikipedia [en.wikipedia.org]

- 6. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. | Department of Chemistry [chem.web.ox.ac.uk]

- 10. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isotopologue - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. nacalai.com [nacalai.com]

D-Idose: A Synthetic Rarity and its Naturally Occurring Counterpart, L-Iduronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Idose, a C-3 epimer of D-Gulose, is a rare aldohexose monosaccharide that is not found in nature. Its significance lies not in its natural abundance, but as a subject of interest in synthetic carbohydrate chemistry. This technical guide pivots from the common misconception of D-Idose's natural discovery to the reality of its chemical synthesis. Furthermore, this guide provides a comprehensive exploration of its biologically relevant and naturally occurring counterpart, L-iduronic acid. As the C5 epimer of D-glucuronic acid, L-iduronic acid is an essential structural component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate, which are ubiquitous in animal tissues and play critical roles in a myriad of biological processes. This document details the discovery, natural abundance, biosynthesis, and key experimental protocols for the study of L-iduronic acid, providing a valuable resource for professionals in the fields of glycobiology and drug development.

The "Discovery" of D-Idose: A Feat of Chemical Synthesis

Contrary to what its name might suggest, D-Idose was not "discovered" in a natural source but was first identified as a product of chemical synthesis. Its existence is a testament to the advancements in carbohydrate chemistry that have allowed for the stereocontrolled synthesis of all possible aldohexoses. One of the classical methods for preparing D-Idose is through the epimerization of more common monosaccharides like D-glucose, a process that involves a series of protection, oxidation, and reduction steps to invert the stereochemistry at specific carbon atoms. Due to its inherent instability, being the most unstable of all the aldohexoses, D-Idose has remained a challenging synthetic target and a molecule of primarily academic interest.

L-Iduronic Acid: The Biologically Prevalent Analogue

While D-Idose remains a synthetic curiosity, its close relative, L-iduronic acid, is a key player in mammalian biology.

Discovery of L-Iduronic Acid in Glycosaminoglycans

The discovery of L-iduronic acid was a pivotal moment in the understanding of the structure and function of glycosaminoglycans. Initially, it was believed that the uronic acid component of GAGs like dermatan sulfate (previously known as chondroitin sulfate B) and heparin was exclusively D-glucuronic acid. However, through meticulous chemical analysis and enzymatic degradation studies in the mid-20th century, it was revealed that a significant portion of the uronic acid residues in these polysaccharides was, in fact, the C5 epimer of D-glucuronic acid, which was identified as L-iduronic acid.[1][2] This discovery was instrumental in elucidating the complex structures of GAGs and their ability to interact with a wide range of proteins.

Natural Abundance of L-Iduronic Acid

L-iduronic acid does not exist as a free monosaccharide in nature but is found as a constituent of dermatan sulfate and heparan sulfate in virtually all animal tissues.[3][4] The relative abundance of L-iduronic acid within these GAGs is tissue-specific and can be modulated during development and in disease states.

| Tissue | Glycosaminoglycan | L-Iduronic Acid Content (% of total uronic acids) |

| Skin | Dermatan Sulfate | >90% |

| Tendon | Dermatan Sulfate | High |

| Aorta | Dermatan Sulfate | ~70% |

| Lung | Heparan Sulfate | 10-20% |

| Liver | Heparan Sulfate | 5-15% |

| Brain | Heparan Sulfate/Dermatan Sulfate | Low |

This table provides approximate values, and the actual content can vary depending on the species, age, and specific microenvironment within the tissue.

Biosynthesis of L-Iduronic Acid: A Post-Polymerization Modification

The biosynthesis of L-iduronic acid is a unique enzymatic process that occurs after the initial polymerization of the glycosaminoglycan chain. D-glucuronic acid residues, derived from the precursor UDP-D-glucuronic acid, are incorporated into the growing polysaccharide chain. Subsequently, the enzyme D-glucuronyl C5-epimerase acts on these D-glucuronic acid residues within the polymer, catalyzing their conversion to L-iduronic acid.[5][6][7]

Caption: Biosynthesis of L-iduronic acid within a growing glycosaminoglycan chain.

Experimental Protocols

Isolation of Dermatan Sulfate from Porcine Skin

This protocol outlines a standard procedure for the extraction and purification of dermatan sulfate, a rich source of L-iduronic acid.

Materials:

-

Fresh or frozen porcine skin

-

Acetone

-

0.1 M Sodium acetate buffer (pH 5.5) containing 5 mM cysteine and 5 mM EDTA

-

Papain (crude)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Cetylpyridinium chloride (CPC)

-

NaCl solutions (0.4 M, 0.6 M, 2.1 M)

-

DEAE-Sephacel

Procedure:

-

Tissue Preparation: Mince the porcine skin and defat by extraction with acetone. Allow the tissue to air dry.

-

Proteolytic Digestion: Suspend the dried tissue in the sodium acetate buffer and add papain. Incubate at 60°C for 48 hours with continuous stirring.

-

Protein Precipitation: Cool the digest to 4°C and add cold TCA to a final concentration of 5% (w/v). Allow to stand for 1 hour and then centrifuge to remove the precipitated protein.

-

Crude GAG Precipitation: Neutralize the supernatant with NaOH and precipitate the crude glycosaminoglycans by adding 4 volumes of cold ethanol containing 1% (w/v) sodium acetate. Store at -20°C overnight.

-

CPC Fractionation: Dissolve the crude GAG pellet in 0.4 M NaCl and add a 1% (w/v) solution of CPC to precipitate the sulfated GAGs.

-

Differential Salt Elution: Wash the GAG-CPC complex with 0.4 M NaCl. Dissolve the complex in 2.1 M NaCl and reprecipitate the GAGs with ethanol.

-

Ion-Exchange Chromatography: Dissolve the GAGs in the starting buffer and apply to a DEAE-Sephacel column equilibrated with 0.2 M NaCl. Elute with a stepwise or linear gradient of NaCl to separate dermatan sulfate from other GAGs.

-

Desalting and Lyophilization: Dialyze the dermatan sulfate-containing fractions extensively against deionized water and lyophilize to obtain the purified product.

Enzymatic Assay for D-glucuronyl C5-epimerase

This protocol describes a method to measure the activity of D-glucuronyl C5-epimerase.

Materials:

-

[5-³H]UDP-D-glucuronic acid

-

Enzyme source (e.g., microsomal fraction from cultured fibroblasts)

-

HEPES buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

MgCl₂

-

Protamine chloride

-

Dowex 1-X2 resin

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the HEPES buffer, DTT, MgCl₂, protamine chloride, and the enzyme source.

-

Initiation of Reaction: Start the reaction by adding [5-³H]UDP-D-glucuronic acid. Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by boiling for 2 minutes.

-

Separation of Released Tritium: Centrifuge to remove any precipitate. Apply the supernatant to a small column of Dowex 1-X2 resin (formate form) to bind the unreacted substrate.

-

Quantification of Activity: The epimerase reaction results in the release of ³H from the C5 position into the water. Collect the column effluent and measure the radioactivity using liquid scintillation counting. The amount of released ³H is proportional to the enzyme activity.

Caption: Overview of the experimental workflows for the isolation of dermatan sulfate and the assay of D-glucuronyl C5-epimerase activity.

References

- 1. Iduronic acid - Wikipedia [en.wikipedia.org]

- 2. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heparan sulfate - Wikipedia [en.wikipedia.org]

- 4. Dermatan sulfate - Wikipedia [en.wikipedia.org]

- 5. Novel Insights into the Existence of the Putative UDP-Glucuronate 5-Epimerase Specificity [mdpi.com]

- 6. Chondroitin Sulfate/Dermatan Sulfate Hybrid Chains from Swim Bladder: Isolation, Structural Analysis, and Anticoagulant Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Idose-¹⁸O₂: Chemical Structure, Properties, and Experimental Considerations

This technical guide provides a comprehensive overview of the rare aldohexose, D-Idose, with a specific focus on its isotopically labeled form, D-Idose-¹⁸O₂. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering detailed information on its chemical structure, physicochemical properties, and potential experimental applications.

Chemical Structure and Properties of D-Idose

D-Idose is a monosaccharide and an epimer of D-glucose, belonging to the family of aldohexoses.[1][2] Its chemical formula is C₆H₁₂O₆, with a molecular weight of approximately 180.16 g/mol .[2][3][4][5][6][7] The IUPAC name for D-Idose is (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.[3]

The structure of D-Idose in its open-chain form is characterized by an aldehyde group at one end of a six-carbon chain.[2] In solution, it exists in equilibrium between its open-chain and cyclic hemiacetal forms (pyranose and furanose rings). A detailed investigation of its solution composition and conformation has been conducted using one- and two-dimensional NMR spectroscopy.

Physicochemical Properties of D-Idose

The following table summarizes the key physicochemical properties of D-Idose:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [2][3][4][5][6][7] |

| Molecular Weight | 180.156 g/mol | [4] |

| Monoisotopic Weight | 180.0633881 g/mol | [3] |

| CAS Number | 5978-95-0 | [2][4][7] |

| Melting Point | 132 °C (from ethanol) | [7] |

| Boiling Point | 527.1±50.0 °C (Predicted) | [7] |

| Density | 1.581±0.06 g/cm³ (Predicted) | [4][7] |

| Optical Rotation [α]D | +15.8° (c = 2.3) for D-form; -17.4° (c = 3.6) for L-form | [5] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [7] |

| Storage Condition | -20°C | [4][7] |

D-Idose-¹⁸O₂: A Tool for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in scientific research for tracing metabolic pathways, elucidating reaction mechanisms, and as internal standards in mass spectrometry. D-Idose-¹⁸O₂ refers to D-Idose that has been enriched with the stable isotope of oxygen, ¹⁸O, at one or more of its oxygen positions. The incorporation of ¹⁸O₂ would result in a molecule with a higher molecular weight, which can be detected by mass spectrometry.

Proposed Synthesis of D-Idose-¹⁸O₂

One potential method for the synthesis of D-Idose-¹⁸O₂ could involve the oxidation of a suitable precursor in the presence of ¹⁸O₂ gas, catalyzed by an appropriate oxidase enzyme.

Experimental Protocols

Synthesis of D-Idose from D-Galactose

A known method for the preparation of D-Idose involves its synthesis from D-galactose. This multi-step synthesis can be summarized as follows:

Experimental Workflow for D-Idose Synthesis from D-Galactose

Methodology:

-

Protection of D-Galactose: D-Galactose is first converted to its methyl pyranoside and then reacted with benzaldehyde and a catalyst (e.g., ZnCl₂) to form methyl 4,6-O-benzylidene-D-galactopyranoside.

-

Tosylation: The free hydroxyl groups at the C2 and C3 positions are then tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.

-

Epoxide Formation: Treatment of the ditosylated compound with a base, such as sodium methoxide (NaOMe), leads to the formation of an epoxide ring between C2 and C3.

-

Epoxide Opening: The epoxide is then opened by a nucleophilic attack, for example, with a hydride reagent like lithium aluminum hydride (LiAlH₄), which results in the inversion of configuration at one of the carbon atoms, leading to the ido-configuration.

-

Deprotection: Finally, the benzylidene and methyl glycoside protecting groups are removed by acid hydrolysis to yield D-Idose.

Hypothetical Experimental Workflow for the Synthesis and Application of D-Idose-¹⁸O₂

The following diagram illustrates a logical workflow for the potential synthesis and use of D-Idose-¹⁸O₂ in a research setting.

Logical Workflow for D-Idose-¹⁸O₂ Research

Methodology:

-

Synthesis: A suitable precursor of D-Idose would be subjected to an oxidation reaction in an atmosphere of ¹⁸O₂ gas. This could be catalyzed by a specific oxidase enzyme. The resulting D-Idose-¹⁸O₂ would then be purified using techniques like High-Performance Liquid Chromatography (HPLC).

-

Analysis: The successful incorporation of ¹⁸O would be confirmed by Mass Spectrometry (MS), which would show a corresponding increase in the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy could be used to determine the position of the ¹⁸O label.

-

Application: The labeled D-Idose-¹⁸O₂ could then be used in various biological systems, such as cell cultures or animal models, to trace its metabolic fate.

-

Data Analysis: Samples from these experiments would be analyzed by MS to identify metabolites containing the ¹⁸O label. This information would be used to elucidate the metabolic pathways involving D-Idose.

Biological Significance and Potential Applications

D-Idose is considered a rare sugar.[8] While its biological roles are not as extensively studied as those of more common sugars like glucose, some interesting biological activities have been reported for idose isomers. For instance, L-Idose has been shown to be a good substrate for aldose reductase, an enzyme implicated in diabetic complications.[9] Furthermore, studies on the nematode Caenorhabditis elegans have demonstrated that L-idose exhibits growth inhibitory effects.[10][11]

The oxidized form of D-Idose, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparin.[2][7] These GAGs play vital roles in various biological processes, including cell signaling, inflammation, and coagulation.

The availability of D-Idose-¹⁸O₂ would enable researchers to:

-

Trace the metabolic pathways of D-Idose in various biological systems.

-

Investigate the enzymatic mechanisms of enzymes that metabolize D-Idose.

-

Quantify the flux through metabolic pathways involving D-Idose using isotope dilution mass spectrometry.

-

Study the incorporation of idose moieties into complex carbohydrates like GAGs.

Conclusion

D-Idose is a rare aldohexose with unique stereochemistry and emerging biological significance. The development of isotopically labeled forms, such as D-Idose-¹⁸O₂, will be a critical step in unraveling its metabolic fate and biological functions. This technical guide provides a foundation for researchers interested in exploring the chemistry and biology of this intriguing monosaccharide, offering both established data and a forward-looking perspective on potential experimental avenues.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. D-Idose | 5978-95-0 | Benchchem [benchchem.com]

- 3. D-Idose [molecules.lyceejeanbart.fr]

- 4. D-Idose | CAS#:5978-95-0 | Chemsrc [chemsrc.com]

- 5. Idose [drugfuture.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. D-IDOSE | 5978-95-0 [chemicalbook.com]

- 8. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Hypothetical Research Applications of D-Idose-¹⁸O₂

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Idose, a rare aldohexose sugar, is an epimer of D-glucose at the C-3 and C-4 positions. While its biological roles are not as extensively studied as more common sugars, its unique stereochemistry makes it a subject of interest in glycobiology and metabolic research. The incorporation of stable isotopes, such as ¹⁸O, into D-idose provides a powerful tool for tracing its metabolic fate and understanding its interactions within complex biological systems. This technical guide provides an overview of the commercial availability of D-Idose-¹⁸O₂ for research purposes and presents a hypothetical experimental framework for its application in metabolic studies, complete with detailed protocols and pathway visualizations.

Commercial Availability of D-Idose-¹⁸O₂

The availability of isotopically labeled sugars is crucial for advanced metabolic research. Several specialized chemical suppliers offer D-Idose with ¹⁸O enrichment. The following table summarizes the known commercial suppliers and their product specifications.

| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Molecular Formula | Purity | Notes |

| Alfa Chemistry | D-[3,4-¹⁸O₂]idose | ACMA00025813 | ≥98 atom % ¹⁸O | C₆H₁₂¹⁸O₂O₄ | Not specified | For experimental/research use. |

| Omicron Biochemicals, Inc. | D-[3,4-¹⁸O₂]idose | IDO-018 | Not specified | Not specified | High Purity | - |

| CLEARSYNTH | D-[3,4-¹⁸O₂]idose | CS-T-69424 | Not specified | Not specified | Not specified | Useful research chemical. |

Note: Researchers should contact the suppliers directly for the most current product specifications, availability, and pricing.

Hypothetical Research Application: Tracing the Metabolic Fate of D-Idose-¹⁸O₂ in a Cellular Model

Experimental Objective

To determine if D-Idose-¹⁸O₂ is metabolized and incorporated into downstream metabolic pathways, such as glycolysis or the pentose phosphate pathway, in HepG2 cells.

Detailed Experimental Protocol

1. Cell Culture and Isotope Labeling:

-

HepG2 cells are cultured in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

For the labeling experiment, cells are seeded in 6-well plates and grown to 80% confluency.

-

On the day of the experiment, the standard medium is replaced with a glucose-free DMEM.

-

Cells are then incubated with DMEM containing 10 mM D-[3,4-¹⁸O₂]idose for various time points (e.g., 0, 1, 4, 12, and 24 hours).

2. Metabolite Extraction:

-

At each time point, the medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolites are extracted by adding 1 mL of ice-cold 80% methanol to each well.

-

The plates are incubated at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

-

The cell lysate is scraped and transferred to a microcentrifuge tube.

-

The samples are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

The supernatant containing the metabolites is transferred to a new tube and dried under a stream of nitrogen gas or using a vacuum concentrator.

3. Sample Preparation for Mass Spectrometry:

-

The dried metabolite extract is reconstituted in a suitable solvent for mass spectrometry analysis, typically 50% acetonitrile in water.

-

The reconstituted sample is vortexed and centrifuged to remove any remaining insoluble material.

-

The supernatant is transferred to an autosampler vial for analysis.

4. Mass Spectrometry Analysis:

-

Metabolites are analyzed using a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled with a liquid chromatography system (LC-MS).

-

Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for separating polar metabolites like sugar phosphates.

-

The mass spectrometer is operated in negative ion mode to detect phosphorylated intermediates of glycolysis and the pentose phosphate pathway.

-

A full scan analysis is performed to detect all ions within a specified mass range.

-

Data-dependent MS/MS fragmentation is used to confirm the identity of metabolites.

5. Data Analysis and Interpretation:

-

The raw mass spectrometry data is processed using specialized software (e.g., Xcalibur, Compound Discoverer) to identify and quantify metabolites.

-

The presence of ¹⁸O-labeled metabolites is determined by looking for mass shifts in the expected downstream products of idose metabolism. For example, if D-idose is converted to a hexose phosphate, a mass increase of 2 or 4 Da (depending on whether one or both ¹⁸O atoms are retained) would be expected.

-

The fractional labeling of each metabolite is calculated to determine the extent of D-Idose-¹⁸O₂ incorporation over time.

Visualizing the Hypothetical Metabolic Pathway and Workflow

To further illustrate the proposed research, the following diagrams were created using the DOT language.

Caption: Hypothetical metabolic pathway of D-Idose-¹⁸O₂.

Caption: Experimental workflow for tracing D-Idose-¹⁸O₂ metabolism.

Conclusion

The commercial availability of D-Idose-¹⁸O₂ from specialized suppliers opens up new avenues for metabolic research. Although specific applications of this isotopically labeled sugar have yet to be widely published, the hypothetical experimental framework presented here provides a robust starting point for researchers interested in exploring the metabolic fate of D-idose. The use of stable isotope tracing, coupled with high-resolution mass spectrometry, offers a powerful approach to elucidate the roles of rare sugars in cellular metabolism, potentially uncovering novel pathways and therapeutic targets. Researchers are encouraged to adapt and refine these methodologies to suit their specific biological questions.

An In-depth Technical Guide to Stable Isotope Labeling with ¹⁸O

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using Oxygen-18 (¹⁸O), a powerful technique for quantitative and qualitative analysis of proteins and metabolites. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to implement ¹⁸O labeling in their experimental workflows.

Core Principles of ¹⁸O Labeling

Stable isotope labeling with ¹⁸O is a versatile in vitro method that introduces a heavy isotope of oxygen into target molecules, primarily peptides and metabolites.[1] This incorporation of ¹⁸O, which has two extra neutrons compared to the common ¹⁶O isotope, results in a detectable mass shift in mass spectrometry (MS) analysis.[2] This mass difference allows for the differentiation and relative or absolute quantification of molecules from different experimental conditions.[3]

The most prevalent method for ¹⁸O labeling in proteomics is enzymatic labeling.[4][5] During proteolytic digestion of proteins, typically with serine proteases like trypsin, the enzyme catalyzes the incorporation of two ¹⁸O atoms from ¹⁸O-enriched water (H₂¹⁸O) into the C-terminal carboxyl group of each newly formed peptide.[4] This results in a characteristic mass increase of 4 Daltons (Da) for each doubly labeled peptide.[3]

Quantitative Data Summary

The efficiency and outcome of ¹⁸O labeling can be quantified in several ways. The following tables summarize key quantitative data associated with this technique.

| Parameter | Typical Value/Range | Enzyme/Condition | Reference |

| Incorporation Efficiency | >95% | Trypsin, Lys-C | [5] |

| Mass Shift (Proteomics) | +2 Da (singly labeled), +4 Da (doubly labeled) | Serine Proteases (e.g., Trypsin) | [3] |

| Mass Shift (Metabolites) | +2 Da per incorporated oxygen | Cytochrome P450 enzymes | [6] |

| Dynamic Range of Quantification | Up to 3-4 orders of magnitude | LC-MS/MS | [4] |

| Biomolecule | Labeling Method | Expected Mass Shift (Da) | Common Application |

| Peptides | Enzymatic (Trypsin, Lys-C) | +4 | Relative Protein Quantification |

| Phosphopeptides | Kinase Assay with [γ-¹⁸O₄]ATP | +6 (for P¹⁸O₃) | Phosphorylation Site Identification |

| Drug Metabolites | Incubation with Microsomes and ¹⁸O₂ | +2 per hydroxylation | Metabolite Identification |

| Glycopeptides | PNGase F in H₂¹⁸O | +3 (Asn to Asp conversion) | Glycosylation Site Identification |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and implementing ¹⁸O labeling. The following diagrams, created using the DOT language, illustrate common workflows and a signaling pathway where this technique is applied.

Caption: Workflow for comparative proteomics using ¹⁸O labeling.

References

- 1. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of D-Idose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Idose, a rare aldohexose, and its derivatives are emerging as a promising class of compounds with diverse therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on their potential in oncology, and as enzyme inhibitors. It details their mechanism of action, quantitative efficacy, and methodologies for their synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.

Anti-proliferative Activity of D-Idose and Its Derivatives

D-Idose has demonstrated significant anti-proliferative activity against certain cancer cell lines. Notably, at a concentration of 5 mM, D-Idose inhibited the proliferation of MOLT-4F human leukemia cells by 60%.[1][2] This effect is more pronounced than that of its more studied counterpart, D-allose, which showed 46% inhibition under the same conditions.[1][2] However, D-Idose did not exhibit significant anti-proliferative activity against DU-145 human prostate cancer cells at the same concentration.[1][2]

The anti-proliferative effects of D-Idose are attributed to its ability to inhibit cellular glucose uptake.[1] Studies have shown that 5 mM D-Idose reduces 2-deoxy-D-glucose (2DG) uptake to 78% of that in untreated MOLT-4F cells.[1] Interestingly, this mechanism appears to be independent of the thioredoxin-interacting protein (TXNIP) pathway, a known regulator of glucose uptake that is modulated by D-allose.[2] The C-6 hydroxy group and the aldose structure of D-Idose are crucial for its anti-proliferative activity, as 6-deoxy-D-Ido showed no inhibitory effect.[2]

Quantitative Data on Anti-proliferative Activity

| Compound | Cell Line | Concentration (mM) | % Inhibition | Reference |

| D-Idose | MOLT-4F | 5 | 60% | [1][2] |

| D-Allose | MOLT-4F | 5 | 46% | [1][2] |

| D-Idose | DU-145 | 5 | Not significant | [1][2] |

| 6-deoxy-D-Idose | MOLT-4F | 5 | No inhibition | [2] |

D-Idose Derivatives as Enzyme Inhibitors

L-Idose, the C-5 epimer of D-glucose, has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications. While not an inhibitor in this context, its kinetic parameters provide valuable insights for designing inhibitors. The Michaelis-Menten constant (KM) of L-idose for human recombinant aldose reductase is 3.9 mM.

Further research is needed to explore the inhibitory potential of various D-Idose derivatives against key enzymes in metabolic pathways, such as hexokinase and glucokinase, which are often dysregulated in cancer.

Signaling Pathway Modulation by D-Idose

The primary mechanism of action for the anti-proliferative effects of D-Idose involves the disruption of glucose metabolism in cancer cells. This is achieved through the inhibition of glucose uptake, leading to a reduction in the intracellular pool of glucose available for glycolysis and subsequent ATP production. The specific glucose transporters (GLUTs) targeted by D-Idose derivatives are an active area of investigation.

References

- 1. Pancreatic fate of 6-deoxy-6-[125I]iodo-D-glucose: in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PMC [pmc.ncbi.nlm.nih.gov]

D-Idose metabolic pathway exploration

An In-depth Technical Guide to the D-Idose Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Idose, a rare aldohexose sugar, is an epimer of D-glucose and D-gulose. While not as prevalent or well-understood as common monosaccharides, its unique stereochemistry presents potential for novel therapeutic applications and biological investigation. This technical guide provides a comprehensive overview of the current understanding of the D-Idose metabolic pathway, drawing from established enzymatic reactions and analogous pathways of similar rare sugars. It details the core metabolic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows to support further research and development in this area.

Core Metabolic Pathway of D-Idose

The metabolism of D-Idose is not as extensively characterized as that of its L-isomer or other more common sugars. However, based on known enzyme specificities, a primary pathway can be proposed, centering on the polyol pathway. This pathway involves the reduction of D-Idose to its corresponding sugar alcohol, D-iditol, followed by oxidation.

The key enzyme in this proposed pathway is D-iditol 2-dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase. This enzyme catalyzes the conversion of D-iditol to D-sorbose, using NAD+ as a cofactor[1][2]. D-sorbose can then potentially enter into central metabolism. The initial reduction of D-Idose to D-iditol is likely catalyzed by an aldose reductase, similar to the conversion of glucose to sorbitol.

The proposed core metabolic pathway is as follows:

-

D-Idose is reduced to D-iditol .

-

D-iditol is oxidized by D-iditol 2-dehydrogenase to D-sorbose , with the concomitant reduction of NAD+ to NADH[1][2].

-

D-sorbose can then be phosphorylated to enter the pentose phosphate pathway or other central metabolic routes, although this subsequent metabolism is less defined in mammalian systems.

Metabolic Pathway Diagram

Caption: Proposed metabolic pathway of D-Idose.

Quantitative Data

Quantitative kinetic data specifically for the enzymes of the D-Idose metabolic pathway are limited. The majority of characterization has been performed on the related enzyme, L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase, EC 1.1.1.14), which acts on the L-isomer of iditol. While not identical, these values provide a baseline for understanding the potential efficiency of this class of enzymes.

| Enzyme | Substrate | Organism | Km (mM) | Vmax (µmol/min/mg) | Reference |

| L-Iditol 2-Dehydrogenase | L-Iditol | Rat Liver | 0.25 | Not Reported | [PMID: 667078] |

| L-Iditol 2-Dehydrogenase | D-Sorbitol | Horse Liver | 0.7 | Not Reported | [Comp. Biochem. Physiol. 69B (1981) 909-914] |

| L-Iditol 2-Dehydrogenase | D-Sorbitol | Human Brain | 0.38 | Not Reported | [PMID: 6870831] |

| Aldose Reductase | L-Idose | Bovine Lens | Significantly lower than D-glucose | Not Reported | [PMID: 25528584] |

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity

This protocol provides a general method for measuring the activity of D-iditol 2-dehydrogenase by monitoring the production of NADH.

Principle: The activity of D-iditol 2-dehydrogenase is determined by measuring the rate of increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

Materials:

-

Purified or crude enzyme preparation (e.g., tissue homogenate)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

Substrate solution: 100 mM D-iditol in assay buffer

-

Cofactor solution: 10 mM NAD+ in assay buffer

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Set up the reaction mixture in a cuvette by adding:

-

800 µL of Assay Buffer

-

100 µL of NAD+ solution

-

50 µL of enzyme preparation

-

-

Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background reaction.

-

Initiate the reaction by adding 50 µL of the D-iditol substrate solution.

-

Immediately mix by inversion and start monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the rate of reaction using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

General Workflow for Studying Rare Sugar Metabolism in Cell Culture

This workflow outlines a general approach to investigate the metabolic fate and cellular effects of a rare sugar like D-Idose using a combination of techniques.

Caption: General workflow for rare sugar metabolism studies.

Interaction with Signaling Pathways

Direct evidence linking D-Idose to specific signaling pathways is currently limited. However, research into rare sugars has uncovered various biological activities that suggest interactions with cellular signaling. For example, some rare sugars, including L-Idose, have been shown to inhibit the growth of the nematode Caenorhabditis elegans[3][4].

Potential mechanisms by which D-Idose or its metabolites could influence signaling include:

-

Altering Cellular Redox State: The metabolism of D-Idose via dehydrogenases modifies the NAD+/NADH ratio, which is a critical regulator of numerous cellular processes, including sirtuin activity and energy metabolism.

-

Competition with Glucose: As a glucose epimer, D-Idose may compete for transport into cells or for binding to enzymes that typically act on glucose, such as hexokinases. This could potentially impact glucose-sensing pathways.

-

Glycosylation: It is plausible that D-Idose could be incorporated into glycan structures, potentially altering the function of glycoproteins and glycolipids involved in cell-cell communication and receptor signaling. However, this remains speculative and requires experimental validation.

Further research is necessary to elucidate the specific signaling cascades that may be modulated by D-Idose.

Conclusion and Future Directions

The metabolic pathway of D-Idose is an emerging area of research with significant gaps in our knowledge. The proposed pathway through D-iditol and D-sorbose provides a foundational model for further investigation. For drug development professionals and researchers, key future directions should include:

-

Enzyme Characterization: Detailed kinetic analysis of D-iditol 2-dehydrogenase and the relevant aldose reductase with D-Idose and its derivatives.

-

Metabolic Tracing: Using isotope-labeled D-Idose to definitively trace its metabolic fate in various cell types and in vivo models.

-

Signaling Pathway Elucidation: Investigating the impact of D-Idose on key signaling nodes related to energy metabolism, oxidative stress, and cell growth.

A deeper understanding of D-Idose metabolism will be crucial for unlocking its potential as a therapeutic agent or a tool for studying carbohydrate metabolism.

References

A Deep Dive into Rare Sugar Metabolism: A Technical Guide for Researchers

An in-depth exploration of the metabolic pathways, enzymatic kinetics, and analytical methodologies for D-Allulose, D-Tagatose, and L-Sorbose.

This technical guide provides a comprehensive review of the current literature on the metabolism of key rare sugars: D-allulose, D-tagatose, and L-sorbose. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and visualizes complex metabolic pathways to facilitate a deeper understanding of these promising molecules. The unique metabolic fates of these sugars, which differ significantly from common sugars like glucose and fructose, underpin their potential health benefits, including roles in glycemic control and weight management.

D-Allulose (Psicose): The Minimally Metabolized Sugar

D-Allulose, a C-3 epimer of D-fructose, is a rare sugar that is largely un-metabolized in the human body. Following ingestion, it is absorbed in the small intestine but is not utilized for energy and is primarily excreted unchanged in the urine. This minimal metabolism is the basis for its near-zero caloric value.

Quantitative Data on D-Allulose Metabolism

Due to its limited metabolism, there is a scarcity of quantitative data regarding enzymatic kinetics for D-allulose in humans. The key interaction is its transport across the intestinal epithelium.

| Parameter | Value | Species/Enzyme | Reference |

| Intestinal Transport | Mediated by GLUT5 | Human | [1] |

| Metabolism | Minimally metabolized | Human | [1] |

| Excretion | Primarily via urine | Human | [1] |

D-Tagatose: A Partially Metabolized Fructose Analogue

D-Tagatose, a C-4 epimer of D-fructose, undergoes partial metabolism in a pathway that mirrors that of fructose. Only about 20% of ingested D-tagatose is absorbed in the small intestine and metabolized in the liver. The remaining unabsorbed portion is fermented by gut microbiota.

Mammalian Metabolism of D-Tagatose

The metabolism of D-tagatose in the liver is initiated by fructokinase (ketohexokinase), which phosphorylates it to tagatose-1-phosphate. Subsequently, aldolase B cleaves tagatose-1-phosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. These intermediates can then enter the glycolysis or gluconeogenesis pathways.

| Enzyme | Substrate | Km | Vmax | Species | Reference |

| Fructokinase (Ketohexokinase) | D-Tagatose | Ki = 70.05 ± 5.14 mM (competitive inhibitor for D-fructose) | - | Hyaloperonospora arabidopsidis | [2] |

| Aldolase B | Tagatose-1,6-bisphosphate | - | - | Streptococcus pyogenes | [3] |

Bacterial Metabolism of D-Tagatose

In various bacteria, D-tagatose can be metabolized via the tagatose-6-phosphate pathway. This pathway involves the phosphorylation of D-tagatose to D-tagatose-6-phosphate, which is then isomerized and cleaved to enter glycolysis.[1][4][5]

Signaling Pathway of D-Tagatose Metabolism in Mammals

L-Sorbose: A Ketose with Diverse Bacterial Metabolic Fates

L-Sorbose is a rare ketose that is metabolized by various microorganisms through distinct pathways. Its metabolism in mammals is limited.

Bacterial Metabolism of L-Sorbose

In bacteria such as Gluconobacter and Escherichia coli, L-sorbose can be metabolized through a series of oxidation and reduction reactions. A common pathway involves the reduction of L-sorbose to D-sorbitol, which is then phosphorylated and subsequently oxidized to fructose-6-phosphate, an intermediate of glycolysis.

| Enzyme | Substrate | Km | Vmax | Species | Reference |

| L-Sorbose Reductase | L-Sorbose | - | - | Gluconobacter frateurii | [6] |

| Sorbitol-6-phosphate Dehydrogenase | L-Sorbose-1-phosphate | - | - | Escherichia coli | [7] |

Note: Specific Km and Vmax values for L-sorbose reductase and sorbitol-6-phosphate dehydrogenase with their respective rare sugar substrates were not explicitly found in the reviewed literature.

Signaling Pathway of L-Sorbose Metabolism in Bacteria

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure of a Class I Tagatose-1,6-bisphosphate Aldolase: INVESTIGATION INTO AN APPARENT LOSS OF STEREOSPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of l-sorbose reductase from Gluconobacter frateurii complexed with NADPH and l-sorbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of D-Idose-18O2 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis and purification of D-Idose doubly labeled with oxygen-18 (D-Idose-18O2). D-Idose, a rare aldohexose, and its isotopically labeled forms are valuable tools in metabolic research, drug development, and as standards for mass spectrometry-based analysis. The described method is a chemoenzymatic approach starting from D-glucose, incorporating the 18O labels via an enzymatic oxidation step using H₂¹⁸O. Subsequent purification steps ensure high purity and isotopic enrichment of the final product. This protocol is intended to provide researchers with a reliable method to produce this compound for their specific research needs.

Introduction

D-Idose is the C-5 epimer of D-glucose and the C-3 epimer of D-galactose. Although it is a rare sugar, it is a component of some glycosaminoglycans and has been investigated for its potential biological activities. The availability of isotopically labeled D-Idose, specifically with heavy oxygen (¹⁸O), is crucial for tracer studies in metabolic flux analysis, as an internal standard for quantitative mass spectrometry, and for elucidating enzymatic mechanisms. This document outlines a robust method for the synthesis of D-Idose-¹⁸O₂ and its subsequent purification to a high degree of chemical and isotopic purity.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of D-Idose-¹⁸O₂ is a multi-step process beginning with the readily available D-glucose. The key step for isotope incorporation is the enzymatic oxidation of a D-glucose derivative in the presence of ¹⁸O-labeled water (H₂¹⁸O).

Materials:

-

D-Glucose

-

Protecting group reagents (e.g., acetone, dimethoxypropane, catalytic acid)

-

Oxidizing agent (e.g., Pyridinium dichromate - PDC)

-

¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)

-

Glucose Oxidase (from Aspergillus niger)

-

Catalase (from bovine liver)

-

Reducing agent (e.g., Sodium borohydride - NaBH₄)

-

Appropriate organic solvents (e.g., Dichloromethane - DCM, Methanol - MeOH, Ethyl acetate - EtOAc)

-

Buffers (e.g., Sodium acetate buffer, pH 5.1)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

Deionized water

Procedure:

-

Protection of D-Glucose:

-

Protect the hydroxyl groups at C1, C2, C4, and C6 of D-glucose, leaving the C3 and C5 hydroxyls free for subsequent reactions. A common method is the formation of a di-acetonide derivative.

-

Suspend D-glucose in anhydrous acetone and add 2,2-dimethoxypropane and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Neutralize the acid, filter the solution, and concentrate under reduced pressure to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

-

Oxidation of the C3 Hydroxyl Group:

-

Dissolve the protected glucose derivative in an appropriate organic solvent like DCM.

-

Add an oxidizing agent such as PDC to selectively oxidize the free hydroxyl group at C3 to a ketone.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate.

-

-

Reduction of the C3 Ketone (Epimerization):

-

Dissolve the resulting ketone in a suitable solvent like methanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. This reduction is not stereospecific and will produce a mixture of D-allose and D-glucose derivatives.

-

After the reaction is complete, neutralize the excess reducing agent with acetic acid.

-

Remove the solvent under reduced pressure and co-evaporate with methanol multiple times to remove borate esters.

-

The resulting mixture of epimers is then separated by column chromatography on silica gel to isolate the desired 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

-

-

Deprotection to D-Allose:

-

Hydrolyze the isopropylidene groups by treating the protected allose derivative with a mild acid (e.g., aqueous trifluoroacetic acid).

-

Monitor the deprotection by TLC.

-

Neutralize the acid and remove the solvent to yield D-allose.

-

-

Isotopic Labeling: Enzymatic Oxidation of D-Allose to D-Allose-1,5-lactone-¹⁸O₂:

-

Dissolve D-allose in a sodium acetate buffer (pH 5.1) prepared with H₂¹⁸O.

-

Add glucose oxidase and catalase to the solution. Glucose oxidase will catalyze the oxidation of the anomeric carbon (C1) of D-allose to form D-allono-1,5-lactone, incorporating one ¹⁸O atom from H₂¹⁸O into the carboxyl group. The second ¹⁸O atom is incorporated into the hydroxyl group at C1 upon hydrolysis of the lactone.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) and monitor the consumption of D-allose by HPLC.

-

-

Reduction of D-Allose-1,5-lactone-¹⁸O₂ to D-Idose-¹⁸O₂:

-

After the enzymatic oxidation is complete, add a reducing agent such as NaBH₄ to the reaction mixture to reduce the lactone to the corresponding aldehyde, which will be in equilibrium with the cyclic hemiacetal form of D-Idose-¹⁸O₂. This step epimerizes the C5 position.

-

Control the pH of the reaction mixture to optimize the reduction.

-

Quench the reaction by adding an acid.

-

Part 2: Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and salts. A multi-step purification strategy is employed.

Materials:

-

Ion-exchange resins (Cation and Anion exchange)

-

Activated charcoal

-

Celite

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87P)

-

Lyophilizer

Procedure:

-

Ion-Exchange Chromatography:

-

Pass the reaction mixture through a column packed with a strong cation exchange resin (H⁺ form) followed by a strong anion exchange resin (OH⁻ form) to remove salts and charged impurities.

-

Collect the eluate containing the neutral sugars.

-

-

Activated Charcoal Chromatography:

-

Adsorb the sugar mixture onto activated charcoal.

-

Wash the charcoal with deionized water to remove any remaining salts.

-

Elute the sugars with an increasing gradient of ethanol in water. Collect fractions and analyze by TLC or HPLC.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification and separation of D-Idose-¹⁸O₂ from other sugar isomers (e.g., D-Allose-¹⁸O₂), use preparative HPLC.

-

An Aminex HPX-87P column with deionized water as the mobile phase at an elevated temperature (e.g., 80-85°C) is effective for separating sugar epimers.

-

Collect the fractions corresponding to the D-Idose-¹⁸O₂ peak.

-

-

Lyophilization:

-

Pool the pure fractions and freeze-dry them to obtain D-Idose-¹⁸O₂ as a white, fluffy solid.

-

Part 3: Characterization and Data Analysis

Methods:

-

Mass Spectrometry (MS): Confirm the incorporation of two ¹⁸O atoms by high-resolution mass spectrometry. The molecular weight of D-Idose-¹⁸O₂ should be approximately 4 Da higher than that of unlabeled D-Idose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the final product.

-

HPLC Analysis: Analytical HPLC is used to determine the chemical purity of the final product.

Data Presentation

Table 1: Summary of Synthesis and Purification of this compound

| Step | Description | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | Protection of D-Glucose | D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 85-90 | >95 |

| 2 | Oxidation of C3-OH | Protected Glucose | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | 70-80 | >95 |

| 3 | Reduction of C3-Ketone | Protected Ketone | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 40-50 (after separation) | >98 |

| 4 | Deprotection | Protected Allose | D-Allose | 90-95 | >98 |

| 5 | Enzymatic Oxidation | D-Allose in H₂¹⁸O | D-Allono-1,5-lactone-¹⁸O₂ | >90 (conversion) | - |

| 6 | Reduction to D-Idose | D-Allono-1,5-lactone-¹⁸O₂ | D-Idose-¹⁸O₂ | 30-40 | >99 (after HPLC) |

Table 2: Characterization of this compound

| Analysis | Parameter | Expected Result |

| Mass Spectrometry | Molecular Ion (M+Na)⁺ | m/z corresponding to C₆H₁₂¹⁸O₂O₄ + Na⁺ |

| Isotopic Enrichment | % ¹⁸O₂ labeled | >95% |

| ¹H NMR | Chemical Shifts and Coupling Constants | Consistent with D-Idose structure |

| ¹³C NMR | Chemical Shifts | Consistent with D-Idose structure |

| HPLC Purity | Peak Area | >99% |

Visualizations

Caption: Chemoenzymatic synthesis workflow for D-Idose-¹⁸O₂ from D-Glucose.

Caption: Multi-step purification workflow for isolating pure D-Idose-¹⁸O₂.

Conclusion

The protocol detailed in this application note provides a comprehensive and reproducible method for the synthesis and purification of D-Idose-¹⁸O₂. This isotopically labeled rare sugar is a valuable tool for researchers in various fields, enabling advanced studies in metabolism, enzymology, and drug development. The combination of chemical synthesis and enzymatic labeling offers an efficient route to high-purity, high-enrichment D-Idose-¹⁸O₂.

Application Notes and Protocols for D-Idose-18O2 as a Metabolic Tracer

Disclaimer: The following Application Notes and Protocols are a generalized guide. As of the date of this document, specific literature on the use of D-Idose-18O2 as a metabolic tracer is not widely available. Therefore, the protocols and pathways described herein are based on established methodologies for other stable isotope-labeled metabolic tracers and the known, albeit limited, biochemistry of D-Idose. Researchers should adapt these protocols based on their specific experimental systems and validate their findings accordingly.

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Idose is a rare aldohexose sugar, an epimer of D-glucose. While not a primary component of central carbon metabolism, its metabolic fate is of interest in various biological contexts. Its oxidized form, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) like dermatan sulfate and heparan sulfate.[1][2] The use of stable isotope-labeled D-Idose, such as this compound, can provide valuable insights into the pathways of its metabolism and incorporation into macromolecules. This document provides a detailed, though hypothetical, protocol for utilizing this compound as a metabolic tracer in cell culture experiments.

Principle of the Method

Cultured cells are incubated with medium containing D-Idose labeled with two heavy oxygen (18O) atoms. The labeled D-Idose is taken up by the cells and metabolized. Downstream metabolites incorporating the 18O label can be detected and quantified using mass spectrometry. The mass shift of +4 Da (for two 18O atoms) in the parent ion and its fragments allows for the tracing of the metabolic fate of the D-Idose backbone.

Potential Applications

-

Studying Glycosaminoglycan (GAG) Synthesis: Tracing the incorporation of the 18O label into L-iduronic acid residues of GAGs.

-

Investigating the Polyol Pathway: D-Idose is a substrate for aldose reductase, and this compound can be used to study the flux through this pathway.[1]

-

Elucidating Novel Metabolic Pathways: Discovering previously unknown metabolic fates of D-Idose in various cell types.

-

Drug Development: Assessing the impact of therapeutic compounds on D-Idose metabolism and GAG synthesis.

Experimental Workflow

The overall experimental workflow for a this compound tracer experiment is depicted below.

Caption: Experimental workflow for this compound metabolic tracing.

Hypothetical Metabolic Pathway of D-Idose

The following diagram illustrates a plausible metabolic fate of D-Idose, leading to its incorporation into glycosaminoglycans.

Caption: Hypothetical metabolic pathway of D-Idose.

Detailed Experimental Protocols

Materials and Reagents

-

This compound (custom synthesis may be required)

-

Cell culture medium (appropriate for the cell line, consider using glucose-free medium to enhance uptake of D-Idose)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Internal standards (e.g., 13C-labeled amino acids or organic acids)

-

6-well or 10 cm cell culture plates

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Vacuum concentrator or nitrogen evaporator

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in standard growth medium.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with this compound to the desired final concentration (e.g., 5-10 mM). Also include dialyzed FBS to minimize the presence of unlabeled sugars.

-

Labeling: When cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with sterile PBS, and add the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

Protocol 2: Metabolite Extraction

-

Quenching: At each time point, rapidly aspirate the labeling medium and place the plate on dry ice to quench metabolism.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well.

-

Cell Lysis and Scraping: Place the plates on a rocker at 4°C for 10 minutes to ensure cell lysis. Scrape the cells from the plate surface using a cell scraper.

-

Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen.

-

Storage: Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water).

-

Chromatography: Separate the metabolites using an appropriate liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ionization mode, as sugar phosphates and organic acids are often detected as negative ions.

-

Data Acquisition: Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode (to fragment ions for identification).

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from a this compound tracing experiment.

| Metabolite | Unlabeled (M+0) Peak Area | Labeled (M+4) Peak Area | % Labeling (M+4 / (M+0 + M+4)) |

| UDP-Iduronic Acid | |||

| Control | 1.2 x 10^6 | Not Detected | 0% |

| 1 hour | 1.1 x 10^6 | 1.5 x 10^5 | 12% |

| 4 hours | 8.0 x 10^5 | 5.0 x 10^5 | 38% |

| 8 hours | 5.0 x 10^5 | 7.0 x 10^5 | 58% |

| Iditol | |||

| Control | 5.0 x 10^4 | Not Detected | 0% |

| 1 hour | 4.5 x 10^4 | 8.0 x 10^3 | 15% |

| 4 hours | 3.0 x 10^4 | 2.5 x 10^4 | 45% |

| 8 hours | 2.0 x 10^4 | 3.5 x 10^4 | 64% |

Data Analysis and Interpretation

-

Metabolite Identification: 18O-labeled metabolites will appear in the mass spectra with a mass shift corresponding to the number of incorporated 18O atoms. Putative identification can be made based on accurate mass, and confirmation can be achieved by matching the MS/MS fragmentation pattern to a standard or database.

-